molecular formula C11H12N2O B2883563 2-(oxolan-3-yl)-1H-1,3-benzodiazole CAS No. 906519-35-5

2-(oxolan-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2883563
CAS No.: 906519-35-5
M. Wt: 188.23
InChI Key: FIIVPCQPXYNNTP-UHFFFAOYSA-N
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Description

2-(oxolan-3-yl)-1H-1,3-benzodiazole is a chemical compound that features a benzodiazole ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzodiazole derivatives with oxolane-containing reagents under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the oxolane ring.

    Substitution: The compound can participate in substitution reactions where functional groups on the benzodiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzodiazole compounds.

Scientific Research Applications

2-(oxolan-3-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in

Properties

IUPAC Name

2-(oxolan-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIVPCQPXYNNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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